4-Methylpyrimidine

Catalog No.
S702669
CAS No.
3438-46-8
M.F
C5H6N2
M. Wt
94.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylpyrimidine

CAS Number

3438-46-8

Product Name

4-Methylpyrimidine

IUPAC Name

4-methylpyrimidine

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C5H6N2/c1-5-2-3-6-4-7-5/h2-4H,1H3

InChI Key

LVILGAOSPDLNRM-UHFFFAOYSA-N

SMILES

CC1=NC=NC=C1

Synonyms

4-Methyl-1,3-diazine;

Canonical SMILES

CC1=NC=NC=C1
Origin

4-Methylpyrimidine is not widely found in nature. While its existence in some biological processes cannot be entirely ruled out, there is no documented presence in readily available sources. It is primarily a synthetic compound obtained through laboratory processes [].

Significance in Scientific Research

4-Methylpyrimidine serves as a fundamental building block for the synthesis of more complex heterocyclic compounds, many of which possess valuable biological properties. These derivatives find applications in medicinal chemistry and drug discovery []. For example, some modified pyrimidines play crucial roles in DNA and RNA structure and function.


Molecular Structure Analysis

4-Methylpyrimidine possesses a planar, six-membered aromatic ring structure with two nitrogen atoms positioned at the first and third positions (according to IUPAC numbering). A methyl group (CH3) is attached to the fourth carbon atom of the ring. This structure allows for delocalized pi electron systems across the ring, contributing to its aromatic character [, ].

Key Features:

  • Aromatic ring structure with alternating single and double bonds
  • Two nitrogen atoms within the ring, contributing to its heterocyclic nature
  • Methyl group substitution at the fourth carbon atom
Notable Aspects

The presence of the nitrogen atoms grants 4-Methylpyrimidine some basic character, allowing it to act as a weak acid that can accept protons [].


Chemical Reactions Analysis

Synthesis

Several methods exist for synthesizing 4-Methylpyrimidine. One common approach involves the condensation of formamide with acetylacetone in the presence of a catalyst.

HCONH2 + CH3COCH2COCH3 -> C5H6N2 + H2O (Equation 1)

Other Relevant Reactions

Physical And Chemical Properties Analysis

  • Molecular Formula: C5H6N2 []
  • Molecular Weight: 94.11 g/mol []
  • Melting Point: No data readily available in scientific literature.
  • Boiling Point: 142 °C at 760 mmHg []
  • Solubility: Soluble in organic solvents like ethanol and chloroform [].
  • Stability: Stable under normal storage conditions [].

Currently, there is no documented research on the specific mechanism of action of 4-Methylpyrimidine itself in biological systems. Its significance lies primarily in its role as a precursor for the synthesis of other biologically active molecules.

  • Flammability: Flash point of 40.6 °C indicates flammability hazard [].
  • Toxicity: Data on specific toxicity is limited. However, as a heterocyclic aromatic compound, it is advisable to handle it with caution and appropriate personal protective equipment due to potential unknown health risks [].

XLogP3

0.2

UNII

3D1R4OMX4N

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3438-46-8

Wikipedia

4-Methylpyrimidine

General Manufacturing Information

Pyrimidine, 4-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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